molecular formula C5H13ClN2O2 B1435695 (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride CAS No. 1807937-66-1

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride

Cat. No.: B1435695
CAS No.: 1807937-66-1
M. Wt: 168.62 g/mol
InChI Key: OTLVOJOQNPBCAY-PGMHMLKASA-N
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Description

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride (CAS Number: 1807937-66-1) is a chiral small molecule with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This compound is offered as a high-purity chemical for research applications. While specific biological mechanisms and established research applications for this exact compound are not detailed in the available literature, its structural features are of significant interest in medicinal chemistry. The molecule contains a methoxy group and a methylamino propanamide backbone, a motif found in compounds with diverse pharmacological activities. For instance, structurally related molecules are investigated as potent agonists for the orphan G protein-coupled receptor 88 (GPR88), a target implicated in neurological disorders . Furthermore, similar chemical scaffolds are utilized in the development of antibody-drug conjugate (ADC) payloads, such as Monomethyl Auristatin E (MMAE), which function as potent tubulin polymerization inhibitors . The (2R) enantiomer provides a specific stereochemistry that is often critical for targeted biological interactions, making it a valuable entity for structure-activity relationship (SAR) studies and the synthesis of novel research compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2R)-3-methoxy-2-(methylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7-4(3-9-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLVOJOQNPBCAY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](COC)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride typically involves:

  • Starting from chiral amino acid derivatives or halogenated precursors.
  • Introduction of the methoxy group via nucleophilic substitution or methylation.
  • Formation of the amide functional group through amidation or acetylation.
  • Resolution or stereoselective synthesis to obtain the (2R) enantiomer.
  • Conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Steps

Starting Material and Intermediate Formation

  • Halogenated Propionamide Derivative Preparation:
    The synthesis often begins with N-benzyl-2,3-dihalopropionamide (where halogen = Cl, Br, or I), which undergoes nucleophilic substitution with alkali metal methoxide to yield N-benzyl-2-halo-3-methoxypropionamide intermediates. This step introduces the methoxy group at the 3-position with control over stereochemistry.

  • Amination and Deprotection:
    The halogenated intermediate is converted to N-benzyl-2-amino-3-methoxypropionamide by substitution with an amine source. Deprotection of protecting groups (e.g., benzyl) is carried out using acids such as hydrochloric acid or trifluoroacetic acid in suitable solvents (e.g., methylene dichloride), resulting in the free aminoamide.

Methylation of the Amino Group

  • Dimethyl Sulfate Methylation:
    The free amino group is methylated using dimethyl sulfate at controlled temperatures (20-35°C). This step selectively introduces the methyl group on the amino nitrogen to form the N-methyl aminoamide derivative.

Amidation / Acetylation

  • Acetylation Reaction:
    The amino group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is performed in solvents like tetrahydrofuran (THF) at low temperatures (-75°C to 0°C) to maintain stereochemical integrity.

Resolution and Purification

  • Chiral Resolution:
    The racemic mixture can be resolved using chiral salts such as D-(+)-ditoluoyl tartrate to isolate the (2R)-enantiomer. The salt is slurried in water, and the free base is liberated by addition of aqueous ammonia or sodium hydroxide, followed by extraction with organic solvents like methylene dichloride.

  • Purification Techniques:
    Purification involves solvent extraction, filtration, and crystallization. Suitable solvents include halogenated hydrocarbons (methylene dichloride, chloroform), esters (ethyl acetate), ethers (tetrahydrofuran), and alcohols (methanol). Impurities, including undesired enantiomers, are minimized to less than 0.15% by HPLC analysis.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Used Temperature Range Notes
Nucleophilic substitution Alkali metal methoxide THF, methylene dichloride Ambient to 35°C Introduces methoxy group
Methylation Dimethyl sulfate THF, water 20-35°C Selective N-methylation
Deprotection Acids (HCl, TFA, acetic acid) Methylene dichloride, ethyl acetate Ambient Removes protecting groups
Acetylation Acetic anhydride, pyridine THF -75°C to 0°C Amidation with stereochemical control
Resolution D-(+)-ditoluoyl tartrate salt, aqueous base Water, methylene dichloride Ambient Isolates (2R)-enantiomer
Purification Crystallization, filtration Methylene dichloride, ethyl acetate, ethers Ambient Achieves >99% purity and chiral purity

Research Findings and Analytical Data

  • Purity and Chiral Integrity:
    The final product this compound exhibits chemical purity greater than 99.5% and chiral purity close to 100%, as confirmed by high-performance liquid chromatography (HPLC).

  • Impurity Profile:
    The impurity "A" content is controlled to be less than 0.15%, ensuring pharmaceutical-grade quality.

  • Yield and Scalability:
    The described processes are amenable to scale-up with consistent yields and reproducibility, as demonstrated in patent disclosures.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Notes
Halogenated intermediate N-benzyl-2,3-dihalopropionamide + MeONa Formation of methoxy intermediate
Amination and deprotection Acidic cleavage (HCl, TFA) Free aminoamide obtained
N-Methylation Dimethyl sulfate Introduction of methyl group on amino nitrogen
Acetylation Acetic anhydride + pyridine Formation of acetylated amide
Chiral resolution D-(+)-ditoluoyl tartrate + base Isolation of (2R)-enantiomer
Purification Solvent extraction, crystallization High purity, chiral integrity preserved

Additional Notes

  • The stereoselectivity of the process is critical, requiring careful control of temperature and reaction conditions to avoid racemization.
  • Use of appropriate solvents and bases is essential for maximizing yield and purity.
  • The process allows for optional racemization of undesired enantiomers to recycle material, enhancing efficiency.
  • The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The methoxy and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and methylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Characteristics

The compound is characterized by its amide functional group, methoxy group (-OCH₃), and methylamino group (-NH(CH₃)₂) attached to a propanamide backbone. Its hydrochloride form enhances solubility, which is crucial for biological applications. The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₅H₁₃ClN₂O₂
  • Molecular Weight : 168.62 g/mol
  • CAS Number : 1955492-77-9

Pharmacological Potential

Research indicates that (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride exhibits significant biological activities, making it a candidate for drug development. Its structural features suggest potential interactions with various biological targets, such as receptors and enzymes involved in neurotransmission and metabolic pathways.

Key Biological Activities :

  • Modulation of gene expression pathways.
  • Interaction with neurotransmitter systems.
  • Potential as a lead compound in drug discovery.

Case Studies

  • Neuropharmacology Studies :
    • A study highlighted the compound's ability to influence neurotransmitter release in neuronal cultures, suggesting its role in modulating synaptic transmission.
  • High-Throughput Screening :
    • In high-throughput screening assays, this compound demonstrated activity against specific cancer cell lines, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in stereochemistry, functional groups, or substitution patterns. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Notes Reference
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride 1807941-79-2 C₅H₁₃ClN₂O₂ 168.62 S-configuration at C2 Potential enantiomeric differences in receptor binding; less studied
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride 1800300-79-1 C₅H₁₂ClNO₃ 169.61 Methyl ester (-COOCH₃) replaces amide (-CONH₂) Enhanced lipophilicity; likely altered metabolic stability
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride 117888-79-6 C₉H₁₃ClN₂O₂ 216.67 4-Hydroxyphenyl group replaces methoxy (-OCH₃) Tyrosine-derived structure; possible CNS activity
Prilocaine Related Compound B Not specified C₁₃H₂₀N₂O₂ 200.31 N-(4-Methylphenyl) and propylamino substituents Local anesthetic analogue; distinct pharmacokinetics

Stereochemical and Pharmacokinetic Differences

  • (2R)- vs. (2S)-Enantiomers : The R-configuration in the target compound may confer distinct binding affinities to biological targets compared to the S-enantiomer. For example, enantiomeric pairs often exhibit divergent activity in chiral environments like enzyme active sites .
  • Amide vs.
  • Aromatic Substitution: The 4-hydroxyphenyl variant (CAS 117888-79-6) introduces hydrogen-bonding capacity via the phenolic -OH group, which could enhance solubility and receptor interactions compared to the methoxy group’s hydrophobic effects .

Biological Activity

(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride, also known as a derivative of methoxy propanamide, is a compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 1955492-77-9
  • Molecular Formula : C_5H_12ClN_1O_2
  • Molecular Weight : 151.61 g/mol

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various receptors and pathways involved in inflammation and neuroprotection.

Research indicates that this compound may act as an antagonist at the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses. The antagonistic activity can potentially lead to reduced reactive oxygen species (ROS) production and modulation of neuroinflammatory processes.

In Vitro Studies

  • Neuroinflammation Model :
    • In studies involving mouse microglial N9 cells, this compound demonstrated a significant reduction in ROS production when stimulated with lipopolysaccharide (LPS). This suggests a protective effect against oxidative stress associated with neuroinflammation .
  • Cell Viability and Apoptosis :
    • Flow cytometry analyses revealed that treatment with this compound could induce apoptosis in specific cancer cell lines, indicating potential antitumor activity. The results showed a concentration-dependent increase in apoptotic cells, particularly in HER2-positive cancer cell lines .
  • Cytotoxicity Profile :
    • The cytotoxic effects were evaluated across various cell lines, demonstrating that the compound exhibits selective toxicity towards certain cancer cells while sparing normal cells, which is critical for therapeutic applications .

Data Table: Biological Activity Summary

Activity Cell Line/Model Effect Observed Reference
ROS ReductionMouse microglial N9 cellsSignificant reduction after LPS exposure
Induction of ApoptosisHER2-positive cell linesIncreased apoptotic cell percentage
CytotoxicityVarious cancer cell linesSelective toxicity observed

Case Study 1: Neuroinflammation

In one study, the administration of this compound to LPS-stimulated microglial cells resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential utility in treating neurodegenerative diseases characterized by chronic inflammation.

Case Study 2: Cancer Therapy

A clinical evaluation involving patients with HER2-positive tumors indicated that compounds similar to this compound may enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in resistant cancer cell populations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-3-methoxy-2-(methylamino)propanamide hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves stereoselective alkylation or amidation steps. For example, methyl esters of amino acids can undergo selective deprotection followed by HCl salt formation (e.g., via treatment with HCl/dioxane, as in EP 4374877 ). Optimize reaction temperature (room temperature to 40°C) and solvent polarity (dioxane or ethanol) to improve stereochemical purity. Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates . Monitor reaction progress using TLC or HPLC to minimize byproducts.

Q. How can researchers validate the stereochemical purity of this compound?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Confirm enantiomeric excess (>98%) via retention time comparison with racemic standards. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of methoxy and methylamino groups, as demonstrated in structurally similar compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential HCl vapor release .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Segregate halogenated waste for professional treatment .
  • Emergency Response : For skin contact, rinse immediately with 0.1 M NaOH to neutralize HCl, followed by water .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) affect the compound’s biological activity, and what experimental approaches can quantify these differences?

  • Methodological Answer : Compare enantiomers using in vitro receptor-binding assays (e.g., radioligand displacement for aminergic receptors). For example, (2S)-configured analogs in related compounds show altered binding kinetics to serotonin receptors . Computational docking (AutoDock Vina) with receptor crystal structures (e.g., 5-HT2A) can predict stereospecific interactions. Validate with circular dichroism (CD) spectroscopy to correlate conformational stability with activity .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR shifts) and theoretical predictions for this compound?

  • Methodological Answer :

  • NMR Discrepancies : If experimental δH (e.g., methylamino protons at ~2.54 ppm in DMSO-d6 ) deviates from DFT-calculated values, check solvent effects (DMSO vs. chloroform) and hydrogen bonding. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., Cl⁻ adducts) from degradation products. For example, a discrepancy in [M+H]+ peaks may indicate residual solvents or counterion exchange .

Q. How can researchers improve the aqueous solubility of this hydrochloride salt without compromising its stability?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility while maintaining HCl salt integrity. Test stability via accelerated aging (40°C/75% RH for 4 weeks) and monitor degradation with UPLC .
  • pH Adjustment : Buffered solutions (pH 4–5) prevent freebase precipitation. Conduct solubility studies using shake-flask methods with phosphate buffers .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to H2O2 or UV light and analyze degradation products via LC-MS/MS. For example, methoxy group demethylation may generate phenolic byproducts (m/z +16). Use radical scavengers (e.g., ascorbic acid) to confirm ROS-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride
Reactant of Route 2
(2R)-3-methoxy-2-(methylamino)propanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.